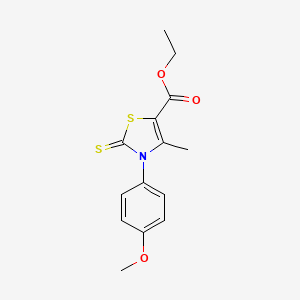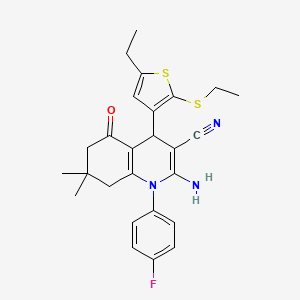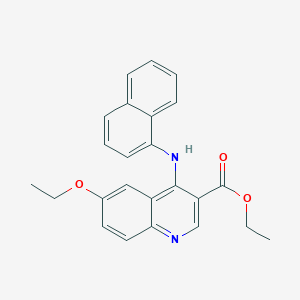![molecular formula C7H9N5O3 B11640027 (2E)-2-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)methylidene]hydrazinecarboxamide](/img/structure/B11640027.png)
(2E)-2-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)methylidene]hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[(2,4-dihidroxi-6-metilpirimidin-5-il)metilideno]hidrazinocarboxamida es un compuesto orgánico complejo con un potencial significativo en varios campos científicos. Este compuesto presenta un anillo de pirimidina sustituido con grupos hidroxilo y metilo, y una porción de hidrazinocarboxamida. Su estructura única le permite participar en una variedad de reacciones químicas, convirtiéndolo en un valioso objeto de estudio en química, biología, medicina e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2E)-2-[(2,4-dihidroxi-6-metilpirimidin-5-il)metilideno]hidrazinocarboxamida típicamente involucra la condensación de 2,4-dihidroxi-6-metilpirimidina-5-carbaldehído con hidrazinocarboxamida bajo condiciones controladas. La reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol, con la temperatura mantenida entre 50-70°C para asegurar un rendimiento óptimo.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar una ruta sintética similar pero a mayor escala. El proceso estaría optimizado para la eficiencia, incluido el uso de reactores de flujo continuo y sistemas automatizados para controlar los parámetros de reacción con precisión. Se emplean pasos de purificación como recristalización o cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(2E)-2-[(2,4-dihidroxi-6-metilpirimidin-5-il)metilideno]hidrazinocarboxamida se somete a varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando agentes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que da como resultado la formación de derivados reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos funcionales en el anillo de pirimidina son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Nucleófilos: Amoniaco, aminas, tioles.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos de pirimidina, mientras que la reducción puede producir derivados de hidrazina.
Aplicaciones Científicas De Investigación
Química
En química, (2E)-2-[(2,4-dihidroxi-6-metilpirimidin-5-il)metilideno]hidrazinocarboxamida se utiliza como un bloque de construcción para sintetizar moléculas más complejas. Su reactividad lo convierte en un intermedio valioso en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto se estudia por su potencial como inhibidor enzimático. Su capacidad para interactuar con macromoléculas biológicas lo convierte en un candidato para el desarrollo de fármacos y estudios bioquímicos.
Medicina
En medicina, (2E)-2-[(2,4-dihidroxi-6-metilpirimidin-5-il)metilideno]hidrazinocarboxamida se investiga por su potencial terapéutico. Puede exhibir propiedades antimicrobianas, antivirales o anticancerígenas, lo que la convierte en un tema de interés en la investigación farmacéutica.
Industria
En el sector industrial, este compuesto se puede utilizar en la producción de productos químicos y materiales especiales. Sus propiedades únicas le permiten incorporarse a varios procesos y productos industriales.
Mecanismo De Acción
El mecanismo de acción de (2E)-2-[(2,4-dihidroxi-6-metilpirimidin-5-il)metilideno]hidrazinocarboxamida involucra su interacción con objetivos moleculares específicos. Puede inhibir enzimas al unirse a sus sitios activos, bloqueando así su actividad. La estructura del compuesto le permite formar complejos estables con iones metálicos, lo que puede interferir con las funciones de las metaloproteínas. Además, puede modular las vías de señalización al interactuar con proteínas clave involucradas en los procesos celulares.
Propiedades
Fórmula molecular |
C7H9N5O3 |
|---|---|
Peso molecular |
211.18 g/mol |
Nombre IUPAC |
[(E)-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]urea |
InChI |
InChI=1S/C7H9N5O3/c1-3-4(2-9-12-6(8)14)5(13)11-7(15)10-3/h2H,1H3,(H3,8,12,14)(H2,10,11,13,15)/b9-2+ |
Clave InChI |
CNCWSOZGAGFUDB-XNWCZRBMSA-N |
SMILES isomérico |
CC1=C(C(=O)NC(=O)N1)/C=N/NC(=O)N |
SMILES canónico |
CC1=C(C(=O)NC(=O)N1)C=NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-1-cyclohexyl-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639954.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B11639956.png)
![N'-[(E)-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11639960.png)
![2-Amino-1-(4-bromophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639973.png)
![Ethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639974.png)
![2-[(4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B11639976.png)
![3-(3-bromophenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11639980.png)
![Diethyl 6'-ethyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate](/img/structure/B11639988.png)
![ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639993.png)
![prop-2-en-1-yl 2-{2-(4-chlorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639995.png)



![4-(4-Methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640020.png)
